

Introduction: The Molecular Profile of Cycloheptanone Oxime

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Compound of Interest

Compound Name: Cycloheptanone oxime

Cat. No.: B1345645

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Cycloheptanone oxime, with a molecular formula of $C_7H_{13}NO$ and a molecular weight of approximately 127.18 g/mol, is a derivative of the seven-membered carbocycle, cycloheptanone.^{[1][2]} It is structurally characterized by the presence of an oxime functional group (C=N-OH) replacing the carbonyl group of the parent ketone.^[1] This structural feature imparts specific chemical reactivity and is central to its spectral signature. The analysis of its spectral data is crucial for confirming its identity, understanding its electronic and conformational properties, and ensuring its quality in synthetic applications. This guide synthesizes data from established spectral databases and scientific literature to provide a definitive reference.

Molecular Structure

The structure consists of a flexible seven-membered ring with an sp^2 -hybridized carbon double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group.

Figure 1: 2D structure of **Cycloheptanone Oxime**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **cycloheptanone oxime**, both 1H and ^{13}C NMR provide diagnostic signals that confirm the presence and connectivity of its cyclic structure and oxime moiety.

1H NMR Spectral Analysis

The proton NMR spectrum of **cycloheptanone oxime** is characterized by signals from the twelve methylene protons (CH_2) of the cycloheptane ring and the single hydroxyl proton (OH). Due to the conformational flexibility of the seven-membered ring and the magnetic anisotropy of the C=N bond, the ring protons exhibit complex and often overlapping multiplets.

- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
- Alpha Protons ($\alpha\text{-CH}_2$): The four protons on the two carbons adjacent to the C=N group are deshielded and appear downfield compared to the other ring protons.
- Ring Protons ($-\text{CH}_2-$): The remaining eight protons on the other four carbons of the ring typically appear as a complex series of multiplets in the aliphatic region.

Table 1: Summary of ^1H NMR Spectral Data

Protons	Multiplicity	Approximate Chemical Shift (δ , ppm)	Rationale for Chemical Shift
N-OH	broad singlet	Variable	Exchangeable proton; shift depends on H-bonding.
$\text{H}_2\text{C-C=N}$ (α)	multiplet	~2.2-2.5	Deshielded by the adjacent electron-withdrawing C=N bond.
Ring H_2C (β, γ)	multiplet	~1.5-1.8	Standard aliphatic proton region.

Note: Specific chemical shifts can vary based on the solvent and the magnetic field strength of the NMR instrument.

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum provides a clear count of the unique carbon environments in the molecule. For the symmetric **cycloheptanone oxime**, seven distinct signals are expected.

- Iminyl Carbon (C=N): The most characteristic signal is that of the sp^2 -hybridized carbon of the oxime group. This carbon is significantly deshielded and appears far downfield, typically above 150 ppm.[1][3] This is the key diagnostic peak for confirming the oxime functional group.
- Ring Carbons (-CH₂-): The six methylene carbons of the ring appear in the aliphatic region, with slight variations in their chemical shifts due to their respective distances from the C=N group. The α -carbons are typically the most downfield of the aliphatic signals.

Table 2: Summary of ^{13}C NMR Spectral Data

Carbon Atom	Approximate Chemical Shift (δ , ppm)	Rationale for Chemical Shift
C=N	> 150	sp^2 hybridized and bonded to electronegative N.[1]
CH ₂ (α)	~30-40	Mildly deshielded by proximity to the C=N group.
CH ₂ (β, γ)	~20-30	Typical chemical shift for cycloalkane carbons.

Source: Predicted values and data from similar structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The IR spectrum of **cycloheptanone oxime** displays characteristic absorption bands that confirm the presence of the O-H and C=N groups.

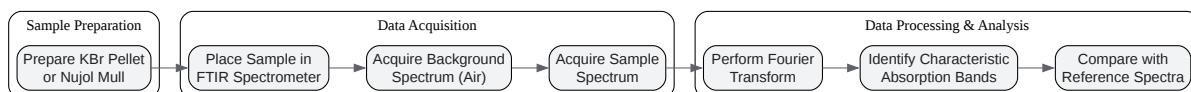
- O-H Stretch: A strong, broad absorption band is observed in the region of 3200-3600 cm^{-1} , which is characteristic of the hydroxyl group involved in hydrogen bonding.[1]

- C-H Stretch: Absorptions for the aliphatic C-H bonds of the cycloheptane ring appear just below 3000 cm^{-1} .
- C=N Stretch: The carbon-nitrogen double bond of the oxime gives rise to a medium-intensity absorption in the 1640-1690 cm^{-1} range.[1]
- N-O Stretch: A medium-intensity band in the 900-950 cm^{-1} region is typically assigned to the N-O single bond stretch.[1]

Table 3: Summary of Key IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Intensity
O-H (stretch, H-bonded)	3200 - 3600	Strong, Broad
C-H (sp^3 stretch)	< 3000	Medium-Strong
C=N (stretch)	1640 - 1690	Medium
N-O (stretch)	900 - 950	Medium

Reference data from Vulcanchem.[1]



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Figure 2: Standard workflow for FTIR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum of **cycloheptanone oxime** is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 127, corresponding to its molecular weight.[1][5]
- Fragmentation Pattern: The fragmentation of **cycloheptanone oxime** is complex. Key fragments arise from the loss of small, stable neutral molecules or radicals from the molecular ion. Common fragmentation pathways for cyclic oximes can include:
 - Loss of a hydroxyl radical ($\bullet\text{OH}$), leading to a peak at m/z 110.
 - Loss of water (H_2O), resulting in a peak at m/z 109.
 - Cleavage of the cycloheptane ring, leading to a variety of smaller fragments. The fragment at m/z 55 is often prominent.[5]

Table 4: Summary of Key Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity	Proposed Fragment Identity
127	Present	$[\text{C}_7\text{H}_{13}\text{NO}]^+$ (Molecular Ion, M^+)
110	Variable	$[\text{M} - \text{OH}]^+$
96	Variable	$[\text{M} - \text{CH}_2\text{OH}]^+$ or similar rearrangement
67	Variable	$[\text{C}_5\text{H}_7]^+$
55	High	$[\text{C}_4\text{H}_7]^+$ or $[\text{C}_3\text{H}_5\text{N}]^+$
41	Base Peak (100%)	$[\text{C}_3\text{H}_5]^+$ (Allyl Cation)

Data sourced from ChemicalBook, based on a typical EI-MS spectrum.[5]

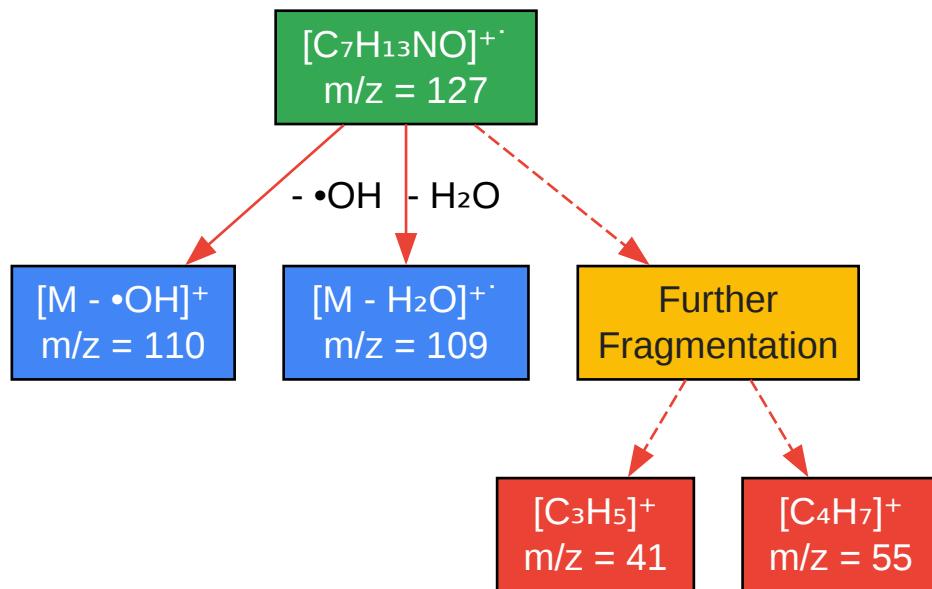
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Figure 3: Simplified fragmentation pathway for **cycloheptanone oxime**.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized experimental protocols is paramount.

Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **cycloheptanone oxime** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.
 - Set the spectral width to cover the range of approximately -1 to 12 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

- Co-add 8 to 16 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover approximately 0 to 200 ppm.
 - Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.
 - Co-add a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ^{13}C has a low natural abundance.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol: IR Spectrum Acquisition (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Background Scan: Acquire a background spectrum of the empty ATR crystal to account for atmospheric CO_2 and H_2O .
- Sample Application: Place a small amount of the solid **cycloheptanone oxime** sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to generate the final spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol: Mass Spectrum Acquisition (EI-MS via GC-MS)

- Sample Preparation: Prepare a dilute solution of **cycloheptanone oxime** (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC-MS Setup:

- Inject 1 μ L of the sample solution into the Gas Chromatograph (GC).
- Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., ramp from 50°C to 250°C).
- MS Acquisition:
 - As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer.
 - Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
 - Scan a mass range appropriate for the compound, for example, m/z 35-200.
- Data Analysis: Identify the peak in the total ion chromatogram corresponding to **cycloheptanone oxime**. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

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